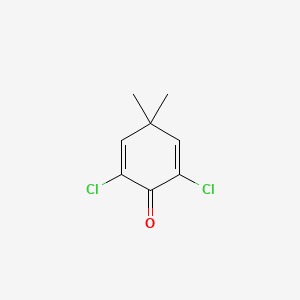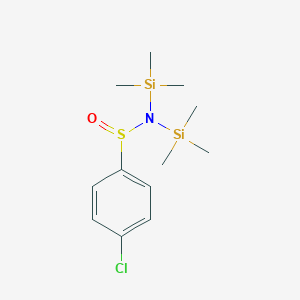
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide is a chemical compound characterized by the presence of a chloro group, two trimethylsilyl groups, and a sulfinamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide typically involves the reaction of 4-chlorobenzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Chlorobenzenesulfinamide+2Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of anhydrous conditions to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Hydroxyl derivatives.
Scientific Research Applications
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinamide derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide involves its interaction with various molecular targets. The trimethylsilyl groups can act as protecting groups, facilitating selective reactions at other functional sites. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chloro group can undergo substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the sulfinamide and chloro groups.
Trimethylsilyl chloride: Used in the synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide.
4-Chlorobenzenesulfinamide: The starting material for the synthesis of the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both trimethylsilyl and sulfinamide groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
61511-65-7 |
|---|---|
Molecular Formula |
C12H22ClNOSSi2 |
Molecular Weight |
320.00 g/mol |
IUPAC Name |
4-chloro-N,N-bis(trimethylsilyl)benzenesulfinamide |
InChI |
InChI=1S/C12H22ClNOSSi2/c1-17(2,3)14(18(4,5)6)16(15)12-9-7-11(13)8-10-12/h7-10H,1-6H3 |
InChI Key |
WEEQCEPOCKCWLP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


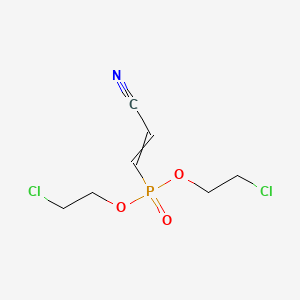
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
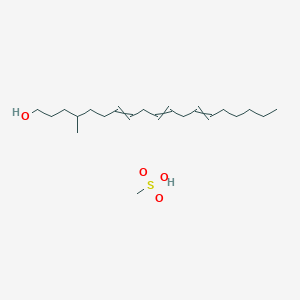
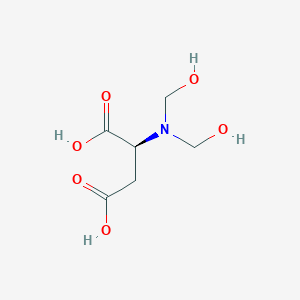
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)

![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
